molecular formula C36H54Si6 B3070695 Hexakis[(trimethylsilyl)ethynyl]benzene CAS No. 100516-62-9

Hexakis[(trimethylsilyl)ethynyl]benzene

Cat. No.: B3070695
CAS No.: 100516-62-9
M. Wt: 655.3 g/mol
InChI Key: STTDQWBKXQKNIK-UHFFFAOYSA-N
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Description

Hexakis[(trimethylsilyl)ethynyl]benzene is an organic compound characterized by the presence of six trimethylsilyl groups attached to ethynyl groups, which are in turn bonded to a benzene ring. This compound is notable for its unique structure, which combines sp-hybridized carbon-carbon triple bonds with sp2-hybridized benzene rings. It serves as a starting monomer for synthesizing graphdiyne, a carbon allotrope with promising applications in materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexakis[(trimethylsilyl)ethynyl]benzene can be synthesized through a liquid-phase exfoliation method. In this process, the compound is prepared by grinding its crystals in ethanol for an extended period until they dissolve . Another method involves the deprotection of this compound to obtain hexaethynylbenzene, which can then undergo cross-coupling reactions to form graphdiyne .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may include the use of specialized equipment to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Hexakis[(trimethylsilyl)ethynyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Materials Science

  • Graphdiyne Synthesis : HEB-TMS is primarily used as a starting monomer for synthesizing graphdiyne. The compound undergoes deprotection reactions to remove the trimethylsilyl groups, yielding hexaethynylbenzene, which can then be converted into GDY through cross-coupling reactions. The synthesis typically employs copper acetate as a catalyst under controlled conditions (60 °C for 24 hours) to facilitate the reaction .
  • Photocatalysis : HEB-TMS plays a significant role in constructing graphdiyne-based heterojunctions for photocatalytic hydrogen generation. The unique properties of GDY allow for efficient light absorption and charge separation, making it an excellent candidate for renewable energy applications.
  • Nanotechnology : The compound is utilized in preparing two-dimensional nanosheets with exceptional optical properties. These nanosheets have potential applications in sensors, photodetectors, and other optoelectronic devices due to their high surface area and tunable electronic properties .

Organic Electronics

HEB-TMS's structural characteristics make it suitable for developing advanced electronic materials. Its ability to form stable complexes with various metals enhances its utility in catalysis and material science. The compound's nonlinear optical properties also make it a candidate for applications in optical limiting, protecting sensitive components from excessive light exposure .

Synthesis of Graphdiyne

A notable study demonstrated that HEB-TMS could be successfully converted into GDY using copper acetate as a catalyst under specific conditions. The resulting material exhibited promising photocatalytic properties, indicating its potential for hydrogen generation applications .

Energy Transfer Studies

Research highlighted that the intensified C≡C stretching vibration of HEB-TMS makes it an ideal candidate for monitoring energy transfer processes. Nonlinear vibrational spectroscopy techniques such as 2D infrared spectroscopy have been employed to study these processes, revealing insights into the compound's behavior under various conditions.

Biological Activity

Hexakis[(trimethylsilyl)ethynyl]benzene (HEB-TMS) is an organic compound notable for its unique structural properties, which have led to significant interest in its potential applications within materials science and organic synthesis. This article explores the biological activity of HEB-TMS, its synthesis, and its applications, supported by detailed research findings and data tables.

Structural Overview

This compound has the molecular formula C36H54Si6C_{36}H_{54}Si_6 and is characterized by a benzene core surrounded by six ethynyl groups, each substituted with trimethylsilyl groups. This structure contributes to its stability and solubility, making it a valuable precursor for the synthesis of advanced materials like graphdiyne (GDY) .

The biological activity of HEB-TMS is primarily linked to its role as a precursor in the synthesis of graphdiyne, which exhibits unique electronic and optical properties. The carbon-carbon triple bonds (sp-hybridized) and the benzene rings (sp²-hybridized) in HEB-TMS are crucial for facilitating various chemical reactions that lead to the formation of GDY .

Target of Action

  • Graphdiyne Synthesis : HEB-TMS serves as a starting monomer in the synthesis of GDY, which has applications in photocatalysis, energy storage, and nanotechnology .

Research Findings

Research has demonstrated that HEB-TMS can enhance energy transfer processes due to its unique C≡C stretching vibrations. This property is particularly useful in studying ultrafast energy transfer in two-dimensional carbon materials . Moreover, studies have shown that HEB-TMS can interact with metal atoms to form organometallic complexes, suggesting potential applications in catalysis and molecular electronics .

Applications in Scientific Research

The compound's applications extend beyond mere synthesis into various fields:

  • Materials Science : HEB-TMS is employed in creating graphdiyne-based heterojunctions for photocatalytic hydrogen generation.
  • Nanotechnology : It is utilized for preparing two-dimensional nanosheets with excellent optical properties.
  • Organic Electronics : Its structural characteristics make it suitable for developing advanced electronic materials .

Case Studies

  • Synthesis of Graphdiyne : A study demonstrated that HEB-TMS could be successfully converted into GDY using copper acetate as a catalyst under specific conditions (60 °C for 24 hours). The resulting material exhibited promising photocatalytic properties .
  • Energy Transfer Studies : Research highlighted that HEB-TMS's intensified C≡C stretching vibration makes it an ideal candidate for monitoring energy transfer processes using nonlinear vibrational spectroscopy techniques like 2D IR spectroscopy .

Comparative Analysis

The following table summarizes the unique features of HEB-TMS compared to similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC36H54Si6Six trimethylsilyl groups enhance stability and solubility
HexaethynylbenzeneC24H12Lacks silyl groups; used in organic electronics
Hexakis(phenylethynyl)benzeneC36H30Contains phenyl instead of trimethylsilyl groups
Octa(trimethylsilylethynyl)cyclohexaneC30H54Si8Features a cyclohexane core; used in polymer synthesis
Deca(trimethylsilylethynyl)phenyleneC48H78Si10Larger size; potential use in advanced materials

Properties

IUPAC Name

trimethyl-[2-[2,3,4,5,6-pentakis(2-trimethylsilylethynyl)phenyl]ethynyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H54Si6/c1-37(2,3)25-19-31-32(20-26-38(4,5)6)34(22-28-40(10,11)12)36(24-30-42(16,17)18)35(23-29-41(13,14)15)33(31)21-27-39(7,8)9/h1-18H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTDQWBKXQKNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(C(=C(C(=C1C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H54Si6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the C≡C stretching vibration in HEB-TMS particularly interesting for studying energy transfer processes?

A1: Unlike typical C≡C stretches, which exhibit weak infrared (IR) absorption, HEB-TMS displays an intensified C≡C stretching vibration in the IR spectrum []. This enhancement is attributed to the combined effects of π-π conjugation within the benzene ring and hyperconjugation arising from the terminal trimethylsilyl groups []. This enhanced IR absorption makes HEB-TMS a suitable candidate for monitoring ultrafast energy transfer processes in two-dimensional carbon materials like graphdiyne using nonlinear vibrational spectroscopy techniques like 2D IR spectroscopy [].

Q2: How does the structure of HEB-TMS contribute to its suitability as a saturable absorber in solid-state lasers?

A2: HEB-TMS, along with its derivative graphdiyne, exhibits notable nonlinear optical properties, enabling its use as a saturable absorber in passively Q-switched solid-state lasers []. While the exact mechanism requires further investigation, these materials' two-dimensional structure and electronic properties likely play a crucial role in their ability to modulate light intensity within the laser cavity and generate short laser pulses [].

Q3: How does HEB-TMS interact with metal atoms on surfaces, and what are the potential implications?

A4: Research shows that HEB-TMS deposited on metallic surfaces can interact with deposited metal atoms, leading to the formation of organometallic complexes []. For instance, on a silver surface (Ag(111)), HEB-TMS molecules, after interacting with cobalt atoms, assemble into chiral dinuclear organocobalt complexes []. This surface-guided synthesis and the resulting chiral structures offer potential applications in fields like enantioselective catalysis and molecular electronics [].

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